(16E)-16-(1H-pyrrol-2-ylmethylidene)androstan-17-one
Description
10,13-DIMETHYL-16-[(E)-1-(1H-PYRROL-2-YL)METHYLIDENE]HEXADECAHYDRO-17H-CYCLOPENTA[A]PHENANTHREN-17-ONE is a complex organic compound characterized by its unique structure, which includes a pyrrole ring and a cyclopenta[a]phenanthrene core
Properties
Molecular Formula |
C24H33NO |
|---|---|
Molecular Weight |
351.5 g/mol |
IUPAC Name |
(16E)-10,13-dimethyl-16-(1H-pyrrol-2-ylmethylidene)-2,3,4,5,6,7,8,9,11,12,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-17-one |
InChI |
InChI=1S/C24H33NO/c1-23-11-4-3-6-17(23)8-9-19-20(23)10-12-24(2)21(19)15-16(22(24)26)14-18-7-5-13-25-18/h5,7,13-14,17,19-21,25H,3-4,6,8-12,15H2,1-2H3/b16-14+ |
InChI Key |
XQGICSGOYOKZIM-JQIJEIRASA-N |
Isomeric SMILES |
CC12CCCCC1CCC3C2CCC4(C3C/C(=C\C5=CC=CN5)/C4=O)C |
Canonical SMILES |
CC12CCCCC1CCC3C2CCC4(C3CC(=CC5=CC=CN5)C4=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10,13-DIMETHYL-16-[(E)-1-(1H-PYRROL-2-YL)METHYLIDENE]HEXADECAHYDRO-17H-CYCLOPENTA[A]PHENANTHREN-17-ONE typically involves multiple steps, including the formation of the pyrrole ring and the cyclopenta[a]phenanthrene core. One common method involves the condensation of a suitable aldehyde with a pyrrole derivative under acidic conditions, followed by cyclization and further functionalization to achieve the desired structure .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
10,13-DIMETHYL-16-[(E)-1-(1H-PYRROL-2-YL)METHYLIDENE]HEXADECAHYDRO-17H-CYCLOPENTA[A]PHENANTHREN-17-ONE undergoes various types of chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Catalysts: Palladium on carbon, platinum oxide
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes .
Scientific Research Applications
10,13-DIMETHYL-16-[(E)-1-(1H-PYRROL-2-YL)METHYLIDENE]HEXADECAHYDRO-17H-CYCLOPENTA[A]PHENANTHREN-17-ONE has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 10,13-DIMETHYL-16-[(E)-1-(1H-PYRROL-2-YL)METHYLIDENE]HEXADECAHYDRO-17H-CYCLOPENTA[A]PHENANTHREN-17-ONE involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 10,13-DIMETHYL-17-[(2R,3E,5S)-5-METHYL-3-HEPTEN-2-YL]-2,3,4,7,8,9,10,11,12,13,14,15,16,17-TETRADECAHYDRO-1H-CYCLOPENTA[A]PHENANTHREN-3-OL
- 10,13-DIMETHYL-17-[(2R)-4-(6-METHYL-1H-BENZIMIDAZOL-2-YL)-2-BUTANYL]HEXADECAHYDRO-1H-CYCLOPENTA[A]PHENANTHREN-3-YL ACETATE
Uniqueness
10,13-DIMETHYL-16-[(E)-1-(1H-PYRROL-2-YL)METHYLIDENE]HEXADECAHYDRO-17H-CYCLOPENTA[A]PHENANTHREN-17-ONE is unique due to its specific structural features, such as the presence of both a pyrrole ring and a cyclopenta[a]phenanthrene core.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
